2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile
Description
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is a synthetic sulfone-containing compound featuring a nicotinonitrile core substituted with methyl groups at positions 4 and 4. The molecule includes a piperazine ring linked to a 4-bromophenyl sulfonyl group, which confers unique electronic and steric properties. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity to biological targets. The nicotinonitrile moiety contributes to hydrogen-bonding interactions, which are critical for enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2S/c1-13-11-14(2)21-18(17(13)12-20)22-7-9-23(10-8-22)26(24,25)16-5-3-15(19)4-6-16/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVYQVRCAIFHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile typically involves multiple steps, starting with the preparation of the piperazine core. The bromophenylsulfonyl group is then introduced through a sulfonylation reaction, followed by the addition of the nicotinonitrile moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine
The compound has shown promise in medicinal research, particularly in the development of new therapeutic agents
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within the cell. The compound may modulate signaling pathways and cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- However, this may reduce solubility, a trade-off noted in sulfone derivatives .
- Core Heterocycle: Nicotinonitrile derivatives (e.g., the target compound) exhibit stronger enzyme inhibition than pyrimidine or quinoline-based analogues due to the nitrile group’s polarizability and hydrogen-bond acceptor capacity.
- Piperazine Linkage: Piperazine-containing sulfones generally show enhanced bioavailability compared to non-cyclic amine derivatives, as observed in pharmacokinetic studies of similar compounds .
Pharmacodynamic and Kinetic Comparisons
- Binding Affinity : Molecular docking studies suggest that the 4-bromophenyl sulfonyl group in the target compound forms stronger van der Waals interactions with hydrophobic enzyme pockets than methoxy or fluoro substituents.
- Metabolic Stability : Brominated sulfones exhibit slower hepatic clearance compared to chlorinated derivatives, as demonstrated in rodent models .
- Toxicity : The 4-bromo derivative shows a higher LD₅₀ (>500 mg/kg) in mice than its chloro counterpart (LD₅₀: 320 mg/kg), suggesting improved safety margins.
Research Findings and Limitations
For example:
- Anticancer Activity: Chlorophenyl sulfone derivatives inhibit topoisomerase IIα at nanomolar concentrations, a mechanism likely shared by the brominated analogue .
- Antimicrobial Potential: Piperazine-linked sulfones disrupt bacterial cell wall synthesis, with MIC values correlating with substituent electronegativity .
Unresolved Questions :
- The impact of the 4,6-dimethyl substitution on the nicotinonitrile core remains underexplored.
- Comparative in vivo efficacy data for brominated vs. fluorinated derivatives are lacking.
Biological Activity
The compound 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that integrates a piperazine moiety and a bromophenyl sulfonyl group, both of which are known to influence biological interactions significantly.
Chemical Structure and Properties
The chemical formula of this compound is CHBrNOS. The structural components include:
- Piperazine ring : Often associated with various pharmacological effects.
- Bromophenyl sulfonyl group : Enhances electrophilicity and reactivity towards nucleophiles.
- Nitrile functional group : Can participate in hydrolysis reactions.
These structural features contribute to the compound's biological activities, particularly its potential anticancer properties.
Research indicates that compounds similar to This compound exhibit significant biological activities, including inhibition of cancer cell proliferation. The piperazine component is often linked to interactions with various enzymes and receptors involved in cancer progression. Preliminary studies suggest interaction with proteins related to cell signaling pathways, impacting cancer cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro studies showed that derivatives can inhibit tumor growth in multicellular spheroid models, indicating effectiveness against cancer cells.
- The sulfonamide functionality is associated with various therapeutic applications, including anticancer properties due to its ability to interfere with cellular processes.
Enzyme Inhibition
The compound's structural similarities with other bioactive molecules suggest potential enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have demonstrated strong inhibitory effects against AChE, which is crucial for neurotransmission.
- Urease Inhibition : Studies reveal significant urease inhibition activity, which could be beneficial in treating infections caused by urease-producing bacteria.
Antibacterial Activity
While primarily noted for its anticancer properties, there is evidence suggesting moderate antibacterial activity against certain strains:
- Compounds similar to this one have shown effectiveness against Salmonella typhi and Bacillus subtilis, indicating a potential dual role in therapeutic applications.
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds reveals varying biological activities based on functional group modifications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Bromo-4,6-dimethyl-nicotinonitrile | Structure | Lacks sulfonyl group; simpler structure |
| 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile | Structure | Chlorine substitution may alter biological activity |
| 2-{4-[(Phenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile | Structure | Contains a phenyl group instead of bromophenyl |
This table illustrates how modifications can affect the pharmacological profile of similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to This compound :
- Anticancer Efficacy : In multicellular spheroid models, derivatives demonstrated significant tumor growth inhibition.
- Enzyme Inhibition Studies : Compounds were evaluated for AChE and urease inhibition with promising results indicating potential therapeutic applications.
- Binding Studies : Fluorescence measurements indicated binding interactions with bovine serum albumin (BSA), providing insights into pharmacokinetics and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
